molecular formula C7H11FO B2944632 5-Fluorobicyclo[2.2.1]heptan-2-ol CAS No. 2253638-53-6

5-Fluorobicyclo[2.2.1]heptan-2-ol

Cat. No.: B2944632
CAS No.: 2253638-53-6
M. Wt: 130.162
InChI Key: GDMBWRBRTAHQJC-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[2.2.1]heptan-2-ol is a fluorinated bicyclic compound with the molecular formula C7H11FO. It is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in various natural products and synthetic compounds. The presence of a fluorine atom and a hydroxyl group on the bicyclic structure imparts unique chemical properties to this compound.

Scientific Research Applications

5-Fluorobicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, DL-Isoborneol, indicates that it is a flammable solid that can cause skin and eye irritation . It is recommended to handle such compounds with appropriate safety measures, including wearing protective clothing and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the fluorination of bicyclo[2.2.1]heptan-2-ol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of bicyclo[2.2.1]heptan-2-ol in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 5-fluorobicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of bicyclo[2.2.1]heptan-2-ol.

    Substitution: Formation of 5-iodobicyclo[2.2.1]heptan-2-ol.

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[2.2.1]heptan-2-ol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Lacks the fluorine atom, resulting in different chemical properties.

    5-Chlorobicyclo[2.2.1]heptan-2-ol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    5-Bromobicyclo[2.2.1]heptan-2-ol: Contains a bromine atom, which also affects its chemical behavior.

Uniqueness

5-Fluorobicyclo[2.2.1]heptan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-fluorobicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBWRBRTAHQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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